

Technical Support Center: Enhancing the In Vivo Bioavailability of Omipalisib

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of **Omipalisib** (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Understanding the Challenge: Omipalisib's Physicochemical Properties

Omipalisib is a potent anti-cancer agent, however, its efficacy following oral administration is intrinsically linked to its bioavailability, which can be limited by its physicochemical properties. As a member of the quinoline class of compounds, **Omipalisib** is characterized by low aqueous solubility, a common challenge for many kinase inhibitors.

Table 1: Physicochemical Properties of Omipalisib

Property	Value	Source
Molecular Weight	505.5 g/mol	[1]
Formula	C25H17F2N5O3S	[2]
Predicted Water Solubility	0.00193 mg/mL	[3]
DMSO Solubility	Up to 20 mM	[2]
Predicted logP	3.63	[3]

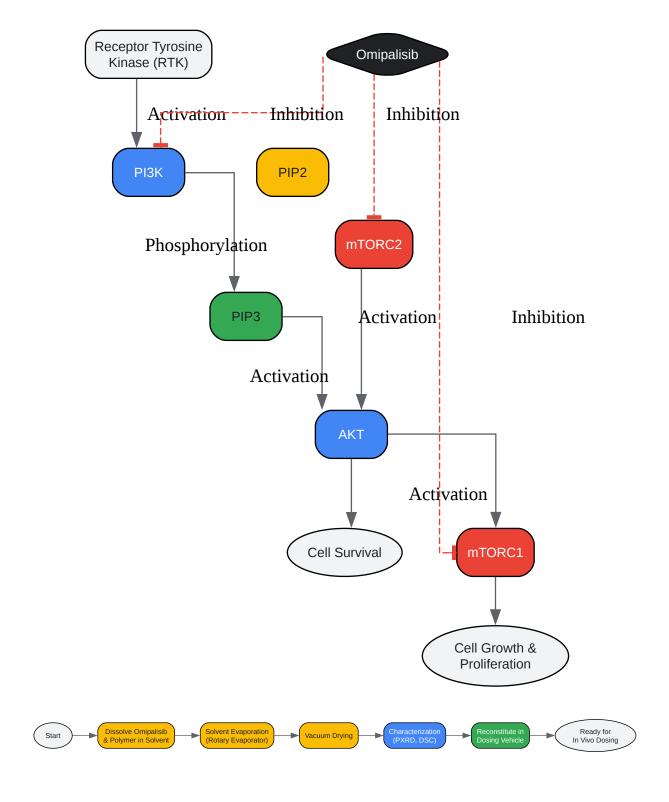


The low aqueous solubility of **Omipalisib** can lead to poor dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in suboptimal and variable drug exposure in vivo.

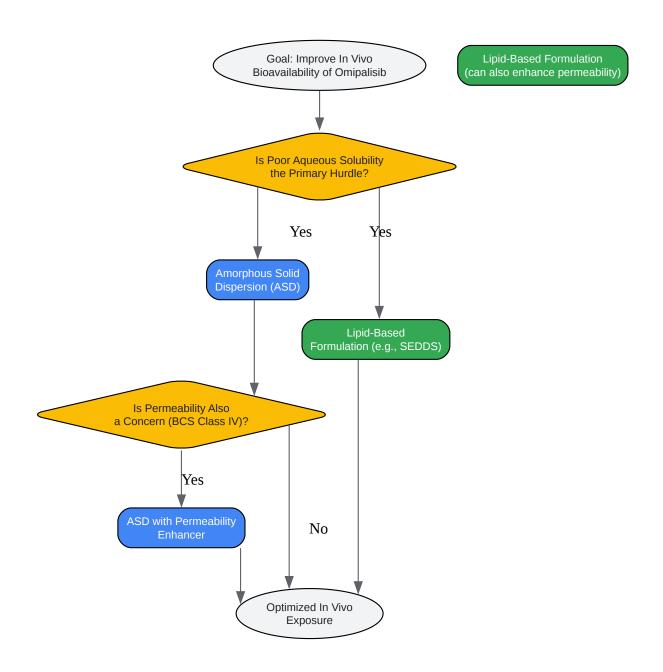
PI3K/mTOR Signaling Pathway

Omipalisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many types of cancer.









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References

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